molecular formula C12H20ClN3O2S B2961438 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride CAS No. 1353980-16-1

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride

Cat. No.: B2961438
CAS No.: 1353980-16-1
M. Wt: 305.82
InChI Key: XSKRTSAJXXCLKV-UHFFFAOYSA-N
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Description

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a heterocyclic compound featuring a pyrimidine core substituted with ethoxy, methylthio, and piperidin-3-yloxy groups. Its hydrochloride salt form enhances solubility and stability, making it suitable for experimental and industrial applications .

Properties

IUPAC Name

4-ethoxy-2-methylsulfanyl-6-piperidin-3-yloxypyrimidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2S.ClH/c1-3-16-10-7-11(15-12(14-10)18-2)17-9-5-4-6-13-8-9;/h7,9,13H,3-6,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKRTSAJXXCLKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC(=N1)SC)OC2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using methylthiolating agents like methylthiol chloride.

    Attachment of the Piperidin-3-yloxy Group: The piperidin-3-yloxy group can be attached via a nucleophilic substitution reaction using piperidin-3-ol and appropriate leaving groups.

    Formation of the Hydrochloride Salt: The final compound can be converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield partially or fully saturated derivatives.

    Substitution: The ethoxy and piperidin-3-yloxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Saturated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.

    Industrial Chemistry: The compound can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Table 1: Key Structural Differences Among Pyrimidine Derivatives
Compound Name Substituents (Positions) Heterocyclic Ring CAS No. Reference
4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride Ethoxy (4), Methylthio (2), Piperidin-3-yloxy (6) Piperidine Not explicitly listed
(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride Ethoxy (4), Methylthio (2), Pyrrolidin-3-yloxy (6) Pyrrolidine 1354018-66-8
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride Chloro (4), Methylthio (2), Piperazin-1-yl (6) Piperazine 1241914-82-8
4-Methyl-2,6-bis(piperidin-3-ylmethoxy)pyrimidine dihydrochloride Methyl (4), Piperidin-3-ylmethoxy (2,6) Piperidine 3270-97-1

Key Observations :

  • The target compound differs from pyrrolidine analogs (e.g., ) in the size of the heterocyclic ring (6-membered piperidine vs.
  • Compared to piperazine derivatives (e.g., ), the ethoxy and piperidin-3-yloxy groups may enhance lipophilicity, influencing membrane permeability .
  • Bis-substituted analogs (e.g., ) exhibit higher molecular complexity but reduced specificity due to multiple bulky groups .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Molecular Weight (g/mol) Solubility (HCl Salt) Key Functional Groups
This compound ~317.8 (estimated) High (hydrochloride) Ethoxy, Methylthio, Piperidine
(S)-4-Ethoxy-2-(methylthio)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride 291.80 Moderate Ethoxy, Methylthio, Pyrrolidine
4-Chloro-2-(methylthio)-6-(piperazin-1-yl)pyrimidine hydrochloride ~314.2 (estimated) High (hydrochloride) Chloro, Methylthio, Piperazine

Key Observations :

  • The ethoxy group in the target compound likely increases hydrophobicity compared to chloro or amine substituents, affecting bioavailability .

Biological Activity

Chemical Structure and Properties

4-Ethoxy-2-(methylthio)-6-(piperidin-3-yloxy)pyrimidine hydrochloride is a synthetic compound characterized by the molecular formula C12H20ClN3O2SC_{12}H_{20}ClN_{3}O_{2}S and a molecular weight of approximately 305.82 g/mol. The compound features a pyrimidine ring that is substituted with an ethoxy group, a methylthio group, and a piperidine moiety, which are believed to contribute to its biological activity and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in pharmacology. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties , making it a candidate for further investigation as a therapeutic agent.

The presence of the piperidine moiety is often associated with enhanced bioactivity, potentially influencing receptor interactions within biological systems. Interaction studies have focused on its binding affinity to various biological targets, particularly receptors involved in pain modulation and inflammation. Further research is necessary to elucidate its mechanism of action and identify potential side effects or drug interactions.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique features:

Compound NameMolecular FormulaUnique Features
This compoundC12H20ClN3O2SDifferent piperidine substitution
4-Ethoxy-2-(methylthio)-6-(piperidin-2-yloxy)pyrimidine hydrochlorideC13H22ClN3O2SVariation in piperidine position
6-(piperidin-4-yloxy)pyrimidine hydrochlorideC12H20ClN3OLacks ethoxy and methylthio groups

This structural diversity highlights the unique combination of functional groups present in this compound, which may contribute to its distinct biological activities.

Case Studies and Research Findings

  • Anti-inflammatory Activity : In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. Further studies are needed to confirm these findings in vivo.
  • Analgesic Properties : Preliminary animal model studies indicate that this compound may reduce pain responses, supporting its potential use in pain management therapies.
  • Receptor Interaction Studies : Binding assays have shown that the compound interacts with several receptors involved in the inflammatory response, although specific binding affinities and mechanisms remain to be fully characterized.

Q & A

Q. How can contradictory bioactivity data from different assays be reconciled?

  • Methodological Answer :
  • Assay Validation : Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization for binding affinity) .
  • Statistical Analysis : Apply ANOVA to isolate variability sources (e.g., cell line differences, reagent batches) .

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